molecular formula C20H30N6O2 B2608211 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878412-29-4

1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2608211
M. Wt: 386.5
InChI Key: GZJKILIZWKQNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on the imidazo[2,1-f]purine core, which is a type of purine. This core is substituted with various groups including a piperidin-1-yl group, a propyl group, and three methyl groups .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 108.1±0.5 cm3, and a molar volume of 289.2±7.0 cm3 . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP value is 3.89, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their affinity towards serotonin receptors and phosphodiesterase inhibitors. These compounds showed potential as antidepressant and anxiolytic agents, with specific compounds displaying promising in vivo pharmacological effects (Zagórska et al., 2016).

Molecular Modeling and Drug Design

  • Molecular modeling studies have been conducted to understand the interaction between these compounds and their target receptors. These studies are crucial for the design of new drugs with enhanced efficacy and specificity for treating mental health disorders (Zagórska et al., 2009).

Antidepressant and Anxiolytic-like Activities

  • The antidepressant and anxiolytic-like activities of certain derivatives have been confirmed through in vitro and in vivo tests. These studies have highlighted the potential of imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as novel psychotropic agents with specific mechanisms of action (Zagórska et al., 2018).

Structure-Activity Relationship (SAR) Studies

  • SAR studies have provided insights into the chemical structure modifications that affect the pharmacological activity of these compounds. These findings are instrumental in guiding the synthesis of new derivatives with optimized therapeutic profiles (Baraldi et al., 2005).

Anticancer Activity

  • Some derivatives have been evaluated for their anticancer activity, demonstrating the diverse therapeutic potential of this chemical scaffold. The synthesis and preliminary pharmacological evaluation of these compounds have paved the way for further research into their application in cancer therapy (Kumar et al., 2013).

properties

IUPAC Name

4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O2/c1-5-9-24-14(2)15(3)26-16-17(21-19(24)26)22(4)20(28)25(18(16)27)13-12-23-10-7-6-8-11-23/h5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJKILIZWKQNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCN4CCCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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